molecular formula C19H21N3O3 B12008263 N-(2-(2-(2-Ethoxybenzylidene)hydrazino)-2-oxoethyl)-4-methylbenzamide CAS No. 443992-93-6

N-(2-(2-(2-Ethoxybenzylidene)hydrazino)-2-oxoethyl)-4-methylbenzamide

Cat. No.: B12008263
CAS No.: 443992-93-6
M. Wt: 339.4 g/mol
InChI Key: JSOXORUSKYBDAE-CIAFOILYSA-N
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Description

N-(2-(2-(2-Ethoxybenzylidene)hydrazino)-2-oxoethyl)-4-methylbenzamide is a complex organic compound with the molecular formula C17H17N3O3.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-(2-Ethoxybenzylidene)hydrazino)-2-oxoethyl)-4-methylbenzamide typically involves the condensation of 2-ethoxybenzaldehyde with hydrazine derivatives. The reaction is carried out in an ethanol solution with hydrazine monohydrate at elevated temperatures (around 85°C) for several hours . The resulting hydrazone is then reacted with 4-methylbenzoyl chloride under basic conditions to yield the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-(2-Ethoxybenzylidene)hydrazino)-2-oxoethyl)-4-methylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydrazine derivatives .

Scientific Research Applications

N-(2-(2-(2-Ethoxybenzylidene)hydrazino)-2-oxoethyl)-4-methylbenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-(2-(2-Ethoxybenzylidene)hydrazino)-2-oxoethyl)-4-methylbenzamide involves its interaction with specific molecular targets. The hydrazone moiety can form stable complexes with metal ions, which can inhibit or activate various enzymatic pathways. Additionally, the compound can interact with cellular proteins, affecting their function and leading to biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-(2-(2-Ethoxybenzylidene)hydrazino)-2-oxoethyl)-4-methylbenzamide stands out due to its specific ethoxy and methyl substitutions, which confer unique chemical and biological properties. These substitutions can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable molecule for research and development .

Properties

CAS No.

443992-93-6

Molecular Formula

C19H21N3O3

Molecular Weight

339.4 g/mol

IUPAC Name

N-[2-[(2E)-2-[(2-ethoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]-4-methylbenzamide

InChI

InChI=1S/C19H21N3O3/c1-3-25-17-7-5-4-6-16(17)12-21-22-18(23)13-20-19(24)15-10-8-14(2)9-11-15/h4-12H,3,13H2,1-2H3,(H,20,24)(H,22,23)/b21-12+

InChI Key

JSOXORUSKYBDAE-CIAFOILYSA-N

Isomeric SMILES

CCOC1=CC=CC=C1/C=N/NC(=O)CNC(=O)C2=CC=C(C=C2)C

Canonical SMILES

CCOC1=CC=CC=C1C=NNC(=O)CNC(=O)C2=CC=C(C=C2)C

Origin of Product

United States

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